N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The drug was first synthesized in 2004 by a team of chemists led by Dr. David A. Wacker at TorreyPines Therapeutics, Inc. Since then, TTP488 has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Mechanism of Action
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide works by inhibiting the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in inflammation and oxidative stress. By inhibiting the binding of RAGE to its ligands, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the activation of microglia and astrocytes, which are both involved in neuroinflammation. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of amyloid beta, which is a key pathological feature of Alzheimer's disease.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the infiltration of inflammatory cells into the brain and spinal cord. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of the disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its specificity for RAGE. This makes it a potentially useful tool for studying the role of RAGE in various disease models. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its relatively low potency, which may limit its effectiveness in some disease models.
Future Directions
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and its effects on various cellular pathways.
Synthesis Methods
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride, followed by purification and crystallization. The final product is a white crystalline powder with a molecular weight of 395.4 g/mol.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. By reducing neuroinflammation, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to slow the progression of Alzheimer's disease and improve cognitive function.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the number of inflammatory cells in the brain and spinal cord. This may help to reduce the severity of symptoms and slow the progression of the disease.
properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXTSESSRTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.